Rubitecan

Description

This compound is a semisynthetic agent related to camptothecin with potent antitumor and antiviral properties. this compound binds to and inhibits the enzyme topoisomerase I and induces protein-linked DNA single-strand breaks, thereby blocking DNA and RNA synthesis in dividing cells; this agent also prevents repair of reversible single-strand DNA breaks. (NCI04)

This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 12 investigational indications.

RN refers to (+-)-isomer; anti-HIV agent; DNA Topoisomerases, Type I inhibito

Properties

IUPAC Name |

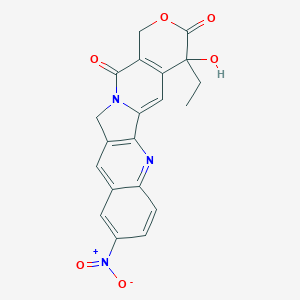

(19S)-19-ethyl-19-hydroxy-8-nitro-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N3O6/c1-2-20(26)13-7-16-17-10(8-22(16)18(24)12(13)9-29-19(20)25)6-11-14(21-17)4-3-5-15(11)23(27)28/h3-7,26H,2,8-9H2,1H3/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHXNKPBCCMUMSW-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC=C5[N+](=O)[O-])N=C4C3=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC=C5[N+](=O)[O-])N=C4C3=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7046752 | |

| Record name | Rubitecan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91421-42-0 | |

| Record name | 9-Nitrocamptothecin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91421-42-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rubitecan [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091421420 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rubitecan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06159 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Rubitecan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RUBITECAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H19C446XXB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Rubitecan: A Technical Guide to its Chemical Properties, Structure, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rubitecan, a semi-synthetic derivative of camptothecin, is a potent inhibitor of topoisomerase I, a critical enzyme in DNA replication and transcription.[1][2][3] This technical guide provides an in-depth overview of the chemical properties, structure, and mechanism of action of this compound. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working with this class of compounds. The guide includes a summary of quantitative data, detailed experimental protocols for key analytical methods, and visualizations of its signaling pathway and experimental workflows.

Chemical Properties and Structure

This compound, also known as 9-nitrocamptothecin, is a yellow, crystalline solid.[4] Its chemical structure is characterized by a pentacyclic ring system, which includes a pyrano-indolizino-quinoline core, a hydroxyl group, and a nitro group at the 9-position.[5] The presence of the nitro group enhances its anti-tumor activity compared to the parent compound, camptothecin.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₁₅N₃O₆ | [6] |

| Molecular Weight | 393.35 g/mol | [6] |

| IUPAC Name | (4S)-4-ethyl-4-hydroxy-10-nitro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione | [5] |

| CAS Number | 91421-42-0 | [5] |

| Melting Point | 268 °C | [4] |

| Appearance | Off-white to yellow powder | [4] |

| Solubility | DMSO: 79 mg/mL (200.83 mM) | [2] |

Structural Information

| Identifier | Value | Reference |

| SMILES | CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC=C5--INVALID-LINK--[O-])N=C4C3=C2)O | [5] |

| InChI | InChI=1S/C20H15N3O6/c1-2-20(26)13-7-16-17-10(8-22(16)18(24)12(13)9-29-19(20)25)6-11-14(21-17)4-3-5-15(11)23(27)28/h3-7,26H,2,8-9H2,1H3/t20-/m0/s1 | [5] |

Synthesis

The large-scale synthesis of this compound has presented challenges, primarily due to issues with regioselectivity during the nitration of camptothecin.[7] A common synthetic route involves the nitration of 10-hydroxycamptothecin, followed by the removal of the hydroxyl group to yield this compound.[7] Alternative methods include the direct nitration of camptothecin using nitric acid in sulfuric acid.[8]

Experimental Protocol: Synthesis of this compound

This is a generalized protocol based on available literature. Specific reaction conditions and purification methods may vary.

Objective: To synthesize this compound by nitration of camptothecin.

Materials:

-

Camptothecin

-

Nitric acid (fuming)

-

Sulfuric acid (concentrated)

-

Ice

-

Distilled water

-

Ethanol

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Column chromatography supplies (silica gel)

Procedure:

-

In a round-bottom flask, dissolve camptothecin in concentrated sulfuric acid at 0°C with constant stirring.

-

Slowly add fuming nitric acid to the solution while maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time, monitoring the reaction progress using TLC.

-

Once the reaction is complete, pour the mixture over crushed ice to precipitate the product.

-

Filter the precipitate, wash with cold distilled water, and then with cold ethanol.

-

Dry the crude product under vacuum.

-

Purify the crude product using column chromatography on silica gel with an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to obtain pure this compound.

-

Characterize the final product using techniques such as NMR, Mass Spectrometry, and HPLC to confirm its identity and purity.

Mechanism of Action

This compound exerts its cytotoxic effects by inhibiting topoisomerase I, a nuclear enzyme that relaxes supercoiled DNA, a process essential for DNA replication and transcription.[1][3] By binding to the topoisomerase I-DNA complex, this compound prevents the re-ligation of the single-strand breaks created by the enzyme.[5] This leads to the accumulation of these breaks, which ultimately triggers apoptotic cell death.[9]

Signaling Pathway

The inhibition of topoisomerase I by this compound initiates a cascade of cellular events, primarily activating the DNA damage response (DDR) pathway.

Caption: this compound's mechanism of action.

Experimental Protocols

Solubility Determination

The poor aqueous solubility of this compound is a significant challenge for its formulation and oral bioavailability.[10] The following protocol describes a general method for determining its solubility.

Objective: To determine the equilibrium solubility of this compound in a given solvent.

Materials:

-

This compound

-

Selected solvent (e.g., water, phosphate-buffered saline pH 7.4, DMSO)

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

HPLC system with a suitable column (e.g., C18)

-

UV detector

Procedure:

-

Add an excess amount of this compound to a known volume of the solvent in a vial.

-

Seal the vial and place it in a shaking incubator at a constant temperature (e.g., 25°C or 37°C).

-

Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After incubation, centrifuge the suspension at high speed to pellet the undissolved solid.

-

Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted supernatant using a validated HPLC-UV method.

-

Calculate the solubility based on the measured concentration and the dilution factor.

Stability-Indicating HPLC Method

The lactone ring of camptothecins, including this compound, is susceptible to hydrolysis at physiological pH, leading to an inactive carboxylate form.[1] A stability-indicating HPLC method is crucial to differentiate and quantify the active lactone form from its inactive degradation products.

Objective: To develop and validate a stability-indicating RP-HPLC method for the quantification of this compound and its degradation products.

Materials:

-

This compound

-

HPLC grade acetonitrile and water

-

Acids (e.g., phosphoric acid, trifluoroacetic acid) for pH adjustment

-

HPLC system with a diode array detector (DAD) or UV detector

-

C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted to be acidic to stabilize the lactone form) and an organic modifier (e.g., acetonitrile).

-

Standard and Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute with the mobile phase to create calibration standards and sample solutions.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column.

-

Mobile Phase: Isocratic or gradient elution with the prepared mobile phase.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: Determined from the UV spectrum of this compound (e.g., around 254 nm or 370 nm).

-

Injection Volume: Typically 10-20 µL.

-

-

Forced Degradation Studies: To demonstrate specificity, subject this compound to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to induce degradation. Analyze the stressed samples to ensure that the degradation products are well-resolved from the parent drug peak.

-

Method Validation: Validate the method according to ICH guidelines for parameters such as specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Caption: Workflow for stability-indicating HPLC analysis.

Preclinical Pharmacokinetic Analysis

Preclinical pharmacokinetic studies in animal models are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound.

Objective: To determine the key pharmacokinetic parameters of this compound in a preclinical model (e.g., mice, dogs).

Materials:

-

This compound formulation for oral or intravenous administration

-

Animal model (e.g., nude mice)

-

Blood collection supplies (e.g., capillaries, tubes with anticoagulant)

-

Centrifuge

-

Analytical balance

-

HPLC-MS/MS system for bioanalysis

Procedure:

-

Dosing: Administer a known dose of this compound to the animals via the desired route (e.g., oral gavage or intravenous injection).

-

Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.

-

Plasma Preparation: Process the blood samples by centrifugation to separate the plasma.

-

Sample Extraction: Extract this compound from the plasma samples using a suitable method (e.g., protein precipitation or liquid-liquid extraction).

-

Bioanalysis: Quantify the concentration of this compound in the plasma extracts using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as:

-

Maximum plasma concentration (Cmax)

-

Time to reach maximum concentration (Tmax)

-

Area under the plasma concentration-time curve (AUC)

-

Elimination half-life (t1/2)

-

Clearance (CL)

-

Volume of distribution (Vd)

-

Bioavailability (F%) for oral administration.

-

Conclusion

This compound remains a compound of significant interest in oncology research due to its potent topoisomerase I inhibitory activity. This guide has provided a comprehensive overview of its chemical properties, structure, and mechanism of action, supplemented with detailed experimental protocols and visualizations to aid researchers in their drug development efforts. A thorough understanding of these fundamental aspects is critical for the rational design of novel formulations, the planning of preclinical and clinical studies, and ultimately, the successful translation of this promising anti-cancer agent into the clinic.

References

- 1. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. This compound: 9-NC, 9-Nitro-20(S)-camptothecin, 9-nitro-camptothecin, 9-nitrocamptothecin, RFS 2000, RFS2000 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. TOP1 inhibition induces bifurcated JNK/MYC signaling that dictates cancer cell sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C20H15N3O6 | CID 472335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. abap.co.in [abap.co.in]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. This compound, 9-Nitrocamptothecin, 9-NC, RFS-2000, Orathecin, Camptogen-药物合成数据库 [drugfuture.com]

- 9. researchgate.net [researchgate.net]

- 10. abap.co.in [abap.co.in]

In Vitro Antitumor Activity of 9-Nitrocamptothecin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro antitumor activity of 9-Nitrocamptothecin (9-NC), a potent derivative of the natural alkaloid camptothecin.[1][2][3] This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying molecular mechanisms of 9-NC's action against cancer cells.

Quantitative Efficacy of 9-Nitrocamptothecin

The cytotoxic and antiproliferative effects of 9-NC have been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of drug potency, demonstrate significant activity, particularly with continuous exposure.

Table 1: IC50 Values of 9-Nitrocamptothecin in Various Human Cancer Cell Lines

| Cell Line | Cancer Type | Exposure Time | IC50 (ID50) | Reference |

| A121 | Ovarian Cancer | 2 hours | < 1.0 µM | [4] |

| HCT-8 | Colon Cancer | 2 hours | < 1.0 µM | [4] |

| H-460 | Non-Small Cell Lung Cancer | 2 hours | < 1.0 µM | [4] |

| HT-1080 | Fibrosarcoma | 2 hours | < 1.0 µM | [4] |

| MCF7 | Mammary Cancer | 2 hours | < 1.0 µM | [4] |

| A121 | Ovarian Cancer | Continuous | < 1.0 nM | [4] |

| HCT-8 | Colon Cancer | Continuous | < 1.0 nM | [4] |

| H-460 | Non-Small Cell Lung Cancer | Continuous | < 1.0 nM | [4] |

| HT-1080 | Fibrosarcoma | Continuous | < 1.0 nM | [4] |

| MCF7 | Mammary Cancer | Continuous | < 1.0 nM | [4] |

| HepG2 | Hepatocellular Carcinoma | Not Specified | Sensitive | [2] |

| Bel-7402 | Hepatocellular Carcinoma | Not Specified | Not Specified | [5] |

| Hep3B | Hepatocellular Carcinoma | Not Specified | Resistant | [2] |

Mechanism of Action

9-Nitrocamptothecin exerts its antitumor effects primarily through the inhibition of topoisomerase I, a nuclear enzyme essential for DNA replication and transcription.[1][6][7] By stabilizing the covalent complex between topoisomerase I and DNA, 9-NC leads to the accumulation of single-strand breaks, which are subsequently converted to lethal double-strand breaks during DNA replication, ultimately triggering programmed cell death (apoptosis) and cell cycle arrest.[7]

Induction of Apoptosis

9-NC induces apoptosis through multiple signaling pathways, which can be cell-type dependent.[1] Key pathways identified include:

-

Mitochondrial (Intrinsic) Pathway: This pathway involves the release of cytochrome c from the mitochondria.[1] The expression of Bcl-2 family proteins, such as the anti-apoptotic Bcl-2 and the pro-apoptotic Bax, can regulate 9-NC's activity.[1][5] Treatment with 9-NC has been shown to decrease Bcl-2 expression and increase the expression of Bax, caspase-3, caspase-8, and caspase-9.[5]

-

Death Receptor (Extrinsic) Pathway: In DU145 human prostate carcinoma cells, 9-NC treatment leads to the de novo synthesis of CD95 (Fas) and its ligand, CD95L.[6] This engagement of the CD95 system activates a caspase cascade, beginning with the activation of procaspase-8 at the Death-Inducing Signaling Complex (DISC), followed by the activation of downstream executioner caspases like caspase-3 and -7.[6] 9-NC has also been observed to down-regulate the expression of c-FLIP(short), an inhibitor of caspase-8 activation.[6]

Figure 1: 9-Nitrocamptothecin Induced Apoptosis Signaling Pathways

Cell Cycle Arrest

9-Nitrocamptothecin induces cell cycle arrest, primarily at the S and G2/M phases, in a dose- and time-dependent manner.[2][5] This arrest is a consequence of the DNA damage caused by topoisomerase I inhibition. In hepatocellular carcinoma cells, 9-NC treatment led to an increased expression of p53, p21, and p27, and a decreased expression of cyclin E, cyclin A, Cdk2, and cyclin D1.[5] The activation of p53 plays a crucial role in mediating this cell cycle arrest.[2][5]

Figure 2: 9-Nitrocamptothecin Induced Cell Cycle Arrest Pathway

Experimental Protocols

The following are generalized methodologies for key experiments cited in the literature for assessing the in vitro antitumor activity of 9-Nitrocamptothecin.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a serial dilution of 9-Nitrocamptothecin for the desired exposure time (e.g., 2 hours for acute exposure or continuous for chronic exposure). Include untreated control wells.

-

MTT Incubation: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting cell viability against the drug concentration.

Apoptosis Analysis (Flow Cytometry)

This method quantifies the percentage of apoptotic cells.

-

Cell Culture and Treatment: Culture and treat cells with 9-Nitrocamptothecin as described for the cell viability assay.

-

Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and resuspend in binding buffer.

-

Staining: Stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of necrotic or late apoptotic cells with compromised membranes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The cell population can be distinguished into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

-

Quantification: Determine the percentage of cells in each quadrant to quantify the extent of apoptosis induced by 9-NC.

Cell Cycle Analysis (Flow Cytometry)

This technique determines the distribution of cells in different phases of the cell cycle.

-

Cell Preparation: Culture and treat cells with 9-Nitrocamptothecin.

-

Fixation: Harvest the cells, wash with PBS, and fix them in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide) and RNase A.

-

Flow Cytometry: Analyze the DNA content of the stained cells using a flow cytometer.

-

Data Interpretation: The DNA content is proportional to the fluorescence intensity. A histogram of cell count versus fluorescence intensity will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle. Analyze the histograms to determine the percentage of cells in each phase.

Figure 3: General Experimental Workflow for In Vitro Analysis of 9-NC

Conclusion

9-Nitrocamptothecin is a promising antitumor agent with potent in vitro activity against a variety of cancer cell lines. Its mechanism of action, centered on topoisomerase I inhibition, leads to DNA damage, triggering apoptosis and cell cycle arrest through well-defined signaling pathways. The methodologies outlined in this guide provide a framework for the continued investigation and characterization of 9-NC and other topoisomerase I inhibitors in a preclinical setting. Further research is warranted to fully elucidate its therapeutic potential and to develop strategies to overcome potential drug resistance.[1][8]

References

- 1. Camptothecin and 9-nitrocamptothecin (9NC) as anti-cancer, anti-HIV and cell-differentiation agents. Development of resistance, enhancement of 9NC-induced activities and combination treatments in cell and animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of 9-Nitrocamptothecin Liposomes: Anticancer Properties and Mechanisms on Hepatocellular Carcinoma In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 9-Nitro-20(S)-carbonate-camptothecin (NCP4), a novel prodrug of 9-nitrocamptothecin (9-NC), exhibits potent chemotherapeutic efficacy and improved safety against hepatocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro antitumor activity of 9-nitro-camptothecin as a single agent and in combination with other antitumor drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterization of 9-nitrocamptothecin liposomes: anticancer properties and mechanisms on hepatocellular carcinoma in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Induction of apoptosis in 9-nitrocamptothecin-treated DU145 human prostate carcinoma cells correlates with de novo synthesis of CD95 and CD95 ligand and down-regulation of c-FLIP(short) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Camptothecin? [synapse.patsnap.com]

- 8. Reduction of 9-nitrocamptothecin-triggered apoptosis in DU-145 hu...: Ingenta Connect [ingentaconnect.com]

An In-Depth Technical Guide to the Cellular Uptake and Metabolism of Rubitecan

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rubitecan (9-nitrocamptothecin) is an orally bioavailable topoisomerase I inhibitor belonging to the camptothecin class of anticancer agents.[1] Its primary mechanism of action involves the inhibition of DNA topoisomerase I, an enzyme crucial for relaxing DNA supercoils during replication and transcription.[1] This inhibition leads to DNA damage and ultimately triggers apoptosis in cancer cells. This compound is a prodrug that exists in a pH-dependent equilibrium with its more active metabolite, 9-aminocamptothecin (9-AC).[1] The lactone ring present in both molecules is essential for their antitumor activity.[1] This technical guide provides a comprehensive overview of the cellular uptake and metabolic pathways of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the key processes involved.

Data Presentation

Quantitative Data on this compound and its Metabolite

The following tables summarize key quantitative data related to the activity and pharmacokinetics of this compound and its active metabolite, 9-aminocamptothecin (9-AC).

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 (nM) |

| A121 | Ovarian Cancer | 4 |

| H460 | Lung Cancer | 2 |

| MCF-7 (doxorubicin-susceptible) | Breast Cancer | 2 |

| MCF-7 (doxorubicin-resistant) | Breast Cancer | 3 |

Data sourced from a study on the in vitro antitumor activity of 9-nitro-camptothecin.

Table 2: Pharmacokinetic Parameters of this compound and 9-AC in Dogs

| Parameter | This compound | 9-Aminocamptothecin (9-AC) |

| Bioavailability | 25–30% | 25–30% |

| Protein Binding | 97% | 65% |

| Elimination Half-life | 15–18 hours | 18–22 hours |

This data is based on preclinical studies in dogs.[2]

Cellular Uptake of this compound

The cellular uptake of camptothecins, including this compound, is generally understood to occur via passive diffusion across the cell membrane. This process is influenced by the lipophilicity of the compound. The lactone form of this compound is more lipophilic and thus more readily crosses the cell membrane compared to the open-ring carboxylate form.

Efflux transporters, such as P-glycoprotein (P-gp) and other ATP-binding cassette (ABC) transporters, can play a significant role in the development of resistance to anticancer drugs by actively pumping them out of the cell. While not extensively studied for this compound specifically, the involvement of such transporters is a known resistance mechanism for other camptothecins.

Metabolism of this compound

This compound (9-nitrocamptothecin) is a prodrug that is metabolized to the active compound 9-aminocamptothecin (9-AC). While the specific enzymes responsible for the conversion of this compound to 9-AC are not definitively identified, it is known that the metabolism of 9-AC is primarily mediated by the cytochrome P450 enzyme CYP3A4.[1] This metabolic process involves hydroxylation to form dihydroxy-9-AC and monohydroxy-9-AC.[1]

Signaling Pathway of this compound-Induced Apoptosis

The primary molecular target of this compound is topoisomerase I. By stabilizing the topoisomerase I-DNA covalent complex, this compound prevents the re-ligation of single-strand breaks, leading to the accumulation of DNA damage.[3] This DNA damage triggers a cascade of signaling events that ultimately converge on the apoptotic pathway.

The intrinsic apoptotic pathway is a key mechanism through which camptothecins induce cell death. DNA damage can lead to the activation of pro-apoptotic Bcl-2 family proteins, such as Bax and Bak. This results in mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c into the cytoplasm.[4] Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9.[5] Activated caspase-9, in turn, activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving various cellular substrates.[5]

Experimental Protocols

Caco-2 Cell Permeability Assay

This protocol is adapted from established methods for assessing intestinal drug absorption and can be used to determine the apparent permeability coefficient (Papp) of this compound.[6]

1. Cell Culture:

-

Culture Caco-2 cells on semipermeable filter supports (e.g., Transwell® inserts) in a multi-well plate format.

-

Maintain the cell culture for 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

-

Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

2. Permeability Assay:

-

Wash the Caco-2 monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).

-

Add a solution of this compound (at a known concentration) to the apical (donor) compartment.

-

At predetermined time intervals (e.g., 30, 60, 90, and 120 minutes), collect samples from the basolateral (receiver) compartment.

-

To assess efflux, perform the experiment in the reverse direction, adding this compound to the basolateral compartment and sampling from the apical compartment.

3. Sample Analysis:

-

Quantify the concentration of this compound in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry detection.

4. Calculation of Apparent Permeability (Papp):

-

Calculate the Papp value using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where:

-

dQ/dt is the steady-state flux of the drug across the monolayer (μg/s).

-

A is the surface area of the filter membrane (cm²).

-

C0 is the initial concentration of the drug in the donor compartment (μg/mL).

-

In Vitro Metabolism of this compound using Human Liver Microsomes

This protocol provides a framework for investigating the metabolic fate of this compound using a subcellular fraction of the liver that is enriched in drug-metabolizing enzymes.[7]

1. Preparation of Incubation Mixture:

-

Prepare a reaction mixture containing human liver microsomes, a NADPH-generating system (as a source of cofactors), and a buffer solution (e.g., phosphate buffer, pH 7.4).

-

Pre-incubate the mixture at 37°C.

2. Initiation of Metabolic Reaction:

-

Add a solution of this compound (at a known concentration) to the pre-warmed reaction mixture to initiate the metabolic reaction.

3. Time-Course Incubation:

-

Incubate the reaction mixture at 37°C.

-

At various time points (e.g., 0, 15, 30, 60, and 120 minutes), collect aliquots of the reaction mixture and immediately quench the reaction by adding a cold organic solvent (e.g., acetonitrile or methanol).

4. Sample Processing and Analysis:

-

Centrifuge the quenched samples to precipitate the proteins.

-

Analyze the supernatant for the presence of this compound and its metabolites using a validated LC-MS/MS method.

5. Data Analysis:

-

Determine the rate of disappearance of the parent drug (this compound) to assess its metabolic stability.

-

Identify and quantify the formation of metabolites, such as 9-aminocamptothecin and its hydroxylated derivatives.

-

To identify the specific CYP450 isozymes involved, the assay can be repeated using a panel of recombinant human CYP enzymes or by using specific chemical inhibitors of different CYP isozymes.[1]

Conclusion

This technical guide has provided a detailed overview of the cellular uptake and metabolism of this compound, a promising oral anticancer agent. The cellular entry of this compound is likely dominated by passive diffusion, while its metabolism to the active form, 9-aminocamptothecin, and subsequent hydroxylation by CYP3A4 are critical steps in its mechanism of action. The induction of apoptosis through the inhibition of topoisomerase I and the subsequent activation of the intrinsic apoptotic pathway are central to its therapeutic effect. The provided experimental protocols offer a foundation for further research into the pharmacology of this compound. A deeper understanding of these fundamental processes is essential for the optimization of this compound's clinical application and the development of strategies to overcome potential drug resistance.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. researchgate.net [researchgate.net]

- 3. Camptothecin - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. Role of Bcl-2 family proteins and caspases in the regulation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. enamine.net [enamine.net]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Rubitecan Administration in Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the administration of Rubitecan, a potent topoisomerase I inhibitor, in preclinical xenograft models of cancer. The following sections detail the mechanism of action, experimental protocols for both intravenous and oral administration, and expected efficacy in various tumor types.

Mechanism of Action

This compound is a semi-synthetic derivative of camptothecin that exerts its anti-tumor activity by inhibiting DNA topoisomerase I.[1][2][3] This enzyme is crucial for relieving torsional stress in DNA during replication and transcription. By binding to the topoisomerase I-DNA complex, this compound prevents the re-ligation of the single-strand breaks created by the enzyme.[1] This stabilization of the "cleavable complex" leads to the accumulation of DNA single- and double-strand breaks, ultimately triggering cell cycle arrest and apoptosis.[4][5][6]

Signaling Pathway of this compound-Induced Apoptosis

The DNA damage induced by this compound activates a cascade of signaling events culminating in programmed cell death. DNA damage sensors, such as ATM, ATR, and DNA-PK, are recruited to the sites of DNA breaks. These kinases then phosphorylate and activate a host of downstream effector proteins, including Chk2, c-Abl, and SAPK/JNK, as well as the tumor suppressor p53.[4] These pathways converge on the mitochondria, leading to the release of pro-apoptotic factors and the activation of caspases, which execute the final stages of apoptosis.[4][6]

Experimental Protocols

The following protocols are intended as a guide and may require optimization based on the specific xenograft model and research objectives.

General Xenograft Model Establishment

A standard protocol for establishing subcutaneous xenografts is as follows:

-

Cell Culture: Culture human cancer cell lines in their recommended media and conditions until they reach 80-90% confluency.

-

Cell Harvest: Harvest cells using standard trypsinization procedures and wash with sterile, serum-free media or phosphate-buffered saline (PBS).

-

Cell Viability and Counting: Determine cell viability using a trypan blue exclusion assay. Centrifuge the cell suspension and resuspend the pellet in an appropriate volume of sterile PBS or media to achieve the desired cell concentration.

-

Implantation: Subcutaneously inject the cell suspension (typically 1 x 10^6 to 1 x 10^7 cells in 100-200 µL) into the flank of immunocompromised mice (e.g., athymic nude or SCID mice).

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

-

Treatment Initiation: Initiate treatment when tumors reach a predetermined size (e.g., 100-200 mm³). Randomize mice into control and treatment groups.

Protocol 1: Intravenous Administration of this compound (IDD-P Formulation)

This protocol is based on studies using a particulate suspension of this compound (IDD-P).

Materials:

-

This compound in IDD-P formulation

-

Sterile vehicle control (e.g., saline)

-

Syringes and needles for intravenous injection

-

Animal restraint device

Procedure:

-

Preparation of this compound: Reconstitute the this compound in IDD-P formulation according to the manufacturer's instructions to the desired concentration.

-

Dosing: Administer this compound intravenously (e.g., via the tail vein) at doses ranging from 1.25 mg/kg to 2.5 mg/kg.[7]

-

Administration Schedule: A recommended schedule is two 5-day cycles of daily injections, separated by a 2-day drug-free period.[7]

-

Monitoring: Monitor animal health daily, including body weight, to assess toxicity. Continue to measure tumor volume 2-3 times per week.

-

Endpoint: The study can be terminated when tumors in the control group reach a specified size, or at a predetermined time point.

Protocol 2: Oral Administration of this compound

This protocol is suitable for evaluating the efficacy of orally bioavailable formulations of this compound.

Materials:

-

Oral formulation of this compound

-

Sterile vehicle control

-

Oral gavage needles

-

Syringes

Procedure:

-

Preparation of this compound: Prepare the oral formulation of this compound at the desired concentration in a suitable vehicle.

-

Dosing: Administer this compound by oral gavage at doses ranging from 0.44 mg/kg to 1.0 mg/kg.[8]

-

Administration Schedule: A common schedule is daily administration for 5 consecutive days, followed by a 2-day break, repeated for two weeks.[8]

-

Monitoring: Monitor animal health and tumor growth as described in the intravenous protocol.

-

Endpoint: Determine the study endpoint based on tumor growth in the control group or a fixed duration.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. news.cancerconnect.com [news.cancerconnect.com]

- 4. Apoptosis induced by topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A novel topoisomerase I inhibitor DIA-001 induces DNA damage mediated cell cycle arrest and apoptosis in cancer cell - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Preclinical activity of an i.v. formulation of this compound in IDD-P against human solid tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Relationship between plasma exposure of 9-nitrocamptothecin and its 9-aminocamptothecin metabolite and antitumor response in mice bearing human colon carcinoma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

Liposomal Formulation of Rubitecan for Enhanced Drug Delivery: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rubitecan (9-nitrocamptothecin) is a potent topoisomerase I inhibitor with significant antitumor activity, particularly investigated for pancreatic cancer.[1][2] As a member of the camptothecin family of drugs, its mechanism of action involves the stabilization of the topoisomerase I-DNA cleavable complex, which leads to DNA damage and induction of apoptosis in cancer cells.[3][4] However, the clinical application of this compound has been hampered by its low aqueous solubility, poor permeability, and inherent low bioavailability (approximately 25-30%).[1][2]

Liposomal encapsulation offers a promising strategy to overcome these limitations. Liposomes, microscopic spherical vesicles composed of a lipid bilayer, can encapsulate both hydrophobic and hydrophilic drugs, thereby improving their solubility, stability, and pharmacokinetic profiles.[1] This document provides detailed application notes and experimental protocols for the preparation, characterization, and evaluation of a liposomal formulation of this compound, designed to enhance its delivery and therapeutic efficacy.

Data Presentation

Table 1: Physicochemical Characteristics of this compound Liposomal Formulations

| Formulation Type | Lipid Composition | Method of Preparation | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |

| This compound Liposomes (Native) | Soya phosphatidylcholine, Cholesterol, Stearylamine | Thin-film hydration-sonication | 73.65 ± 5.24 | 0.31 ± 2.78 | +36.45 ± 2.74 | 94.72 ± 2.64 | [1] |

| This compound-HP-β-CD Liposomes | Soya phosphatidylcholine, Cholesterol, Stearylamine | Thin-film hydration-sonication with drug-cyclodextrin complex | 87.33 ± 3.00 | 0.39 | Not Reported | >95% (qualitative) | [1][2] |

Table 2: In Vitro Drug Release Profile of this compound from Liposomal Formulations

| Formulation Type | Time (hours) | Cumulative Release (%) | Release Conditions | Reference |

| This compound Liposomes (Native) | 4 | ~25 | pH 7.4 Tris buffer | [1] |

| 8 | ~80 | [1] | ||

| 24 | ~95 | [1] | ||

| This compound-HP-β-CD Liposomes | 4 | ~25 | pH 7.4 Tris buffer | [1] |

| 8 | ~80 | [1] | ||

| 24 | ~98 | [1] |

Experimental Protocols

Protocol 1: Preparation of this compound-loaded Liposomes using the Thin-Film Hydration Method

This protocol describes the preparation of conventional this compound liposomes and a formulation enhanced with a 2-Hydroxypropyl-β-Cyclodextrin (HP-β-CD) inclusion complex to improve drug loading.[1][2]

Materials:

-

This compound

-

Soya phosphatidylcholine

-

Cholesterol

-

Stearylamine

-

2-Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

-

Chloroform

-

Methanol

-

Tris buffer (pH 7.4)

-

Trehalose

-

Sodium hydroxide (1 M)

-

Hydrochloric acid (1 M)

Procedure:

Part A: Preparation of this compound-HP-β-CD Inclusion Complex (for enhanced loading)

-

Dissolve 1.500 g of HP-β-CD in 30 mL of distilled water in a 50 mL beaker.

-

Accurately weigh 0.3849 g of this compound (for a 1:1 molar ratio with HP-β-CD) and add it to the HP-β-CD solution.

-

Add 1 M NaOH solution dropwise to adjust the pH to alkaline, ensuring the dissolution of this compound.

-

Neutralize the solution by adding 1 M HCl dropwise.

-

Allow the solution to stand overnight.

-

Filter the solution and concentrate the filtrate under reduced pressure at 40°C.

-

Dry the resulting product in a vacuum oven to obtain the this compound-HP-β-CD inclusion complex.

Part B: Liposome Formulation by Thin-Film Hydration

-

In a round-bottom flask, dissolve 10 mg of either pure this compound or the this compound-HP-β-CD inclusion complex and a blend of lipids (soya phosphatidylcholine, cholesterol, and stearylamine) in a chloroform:methanol (3:1 v/v) solvent mixture.

-

Attach the flask to a rotary evaporator and rotate it in a water bath at a controlled temperature to form a thin, uniform lipid film on the inner wall of the flask.

-

Continue evaporation under vacuum to ensure complete removal of the organic solvents.

-

Hydrate the lipid film by adding 10 mL of Tris buffer (pH 7.4) containing 10% (m/v) trehalose. Agitate the flask to facilitate the formation of multilamellar vesicles (MLVs).

-

To obtain small unilamellar vesicles (SUVs), subject the MLV suspension to probe sonication or bath sonication.

-

For long-term storage, the liposomal suspension can be freeze-dried.

Protocol 2: Characterization of this compound Liposomes

1. Particle Size and Zeta Potential Analysis:

-

Dilute the liposomal suspension with deionized water.

-

Measure the average particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).

-

Determine the zeta potential using electrophoretic light scattering to assess the surface charge and stability of the liposomes.

2. Encapsulation Efficiency Determination:

-

Separate the unencapsulated (free) this compound from the liposomes. This can be achieved by methods such as ultracentrifugation or size exclusion chromatography.

-

Ultracentrifugation Method:

-

Centrifuge an aliquot of the liposomal suspension at high speed (e.g., 15,000 rpm) for a specified time to pellet the liposomes.

-

Carefully collect the supernatant containing the free drug.

-

Disrupt the liposome pellet using a suitable solvent (e.g., methanol or a mixture of methanol and Triton X-100).

-

-

Quantify the amount of this compound in the supernatant (free drug) and in the disrupted pellet (encapsulated drug) using a validated analytical method such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Calculate the encapsulation efficiency (EE%) using the following formula: EE% = (Total Drug - Free Drug) / Total Drug * 100

3. In Vitro Drug Release Study:

-

Place a known amount of the liposomal formulation in a dialysis bag with a suitable molecular weight cut-off.

-

Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4) at 37°C with constant stirring.

-

At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium to maintain sink conditions.

-

Analyze the concentration of this compound in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

-

Plot the cumulative percentage of drug released versus time.

Visualizations

Signaling Pathway of this compound-Induced Apoptosis

Caption: Signaling pathway of this compound-induced apoptosis.

Experimental Workflow for Liposomal this compound Formulation and Characterization

Caption: Experimental workflow for liposomal this compound.

Conclusion

The liposomal formulation of this compound presents a viable approach to enhance the therapeutic potential of this potent anticancer agent. By improving its solubility and providing a controlled release profile, liposomal delivery systems can potentially increase the bioavailability and efficacy of this compound. The protocols and data presented herein offer a foundational guide for researchers and drug development professionals working on advanced drug delivery systems for challenging therapeutic compounds. Further optimization of the liposomal composition and in vivo studies are crucial to translate these promising formulations into clinical applications.

References

- 1. Topotecan and methotrexate alter expression of the apoptosis-related genes BCL2, FAS and BCL2L12 in leukemic HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. abap.co.in [abap.co.in]

- 3. Apoptosis induced by topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A novel topoisomerase I inhibitor DIA-001 induces DNA damage mediated cell cycle arrest and apoptosis in cancer cell - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Rubitecan in Combination with Gemcitabine for Advanced Cancer

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the investigational use of rubitecan in combination with gemcitabine for the treatment of advanced cancers, with a particular focus on pancreatic cancer. This compound (Orathecin™) is an orally active topoisomerase I inhibitor, a class of chemotherapeutic agents that interfere with DNA replication in cancer cells.[1][2] Gemcitabine (Gemzar®) is a nucleoside analog that disrupts DNA synthesis.[3] The combination of these two agents has been explored in clinical trials with the rationale of achieving synergistic antitumor activity through complementary mechanisms of action. Preclinical evidence has suggested potential synergism between topoisomerase I inhibitors and gemcitabine.[4]

Mechanism of Action

This compound: this compound and its active metabolites inhibit the nuclear enzyme topoisomerase I. This enzyme is crucial for relaxing supercoiled DNA, a necessary step for DNA replication and transcription. By binding to the topoisomerase I-DNA complex, this compound prevents the re-ligation of single-strand breaks, leading to an accumulation of DNA damage and ultimately, apoptotic cell death.[5]

Gemcitabine: Gemcitabine is a prodrug that is intracellularly phosphorylated to its active diphosphate (dFdCDP) and triphosphate (dFdCTP) metabolites. dFdCTP competes with the natural nucleotide (dCTP) for incorporation into DNA, leading to chain termination and inhibition of DNA synthesis. Additionally, dFdCDP inhibits ribonucleotide reductase, the enzyme responsible for producing the deoxynucleotides required for DNA synthesis. This dual mechanism effectively halts cell cycle progression and induces apoptosis.[3]

Signaling Pathway and Drug Interaction

Caption: Mechanism of action of this compound and Gemcitabine leading to apoptosis.

Clinical Data

The clinical development of the this compound and gemcitabine combination has been primarily focused on advanced solid tumors, particularly pancreatic cancer. A Phase I study established the safety profile and recommended dose for further studies.[6] A subsequent Phase II trial was initiated but was terminated.[7][8] Interim results from a separate Phase II study in chemotherapy-naive pancreatic cancer patients have been reported.[9]

Table 1: Phase I Dose-Escalation Study Results[6]

| Dose Level | This compound (mg/m²/day) | Gemcitabine (mg/m²) | Number of Patients | Dose-Limiting Toxicities (DLTs) |

| 1 | 0.75 | 1000 | 3 | 0 |

| 2 | 1.0 | 1000 | 6 | 1 (Thrombocytopenia) |

| 3 | 1.25 | 1000 | 6 | 2 (Neutropenia, Thrombocytopenia) |

| 4 | 1.5 | 1000 | 6 | 2 (Neutropenia) |

Maximum Tolerated Dose (MTD): this compound 1.0 mg/m²/day orally on days 1-5 and 8-12 with gemcitabine 1000 mg/m² intravenously on days 1 and 8 of a 21-day cycle.[6]

Recommended Phase II Dose: this compound 1.0 mg/m²/day orally on days 1-5 and 8-12 with gemcitabine 1000 mg/m² intravenously on days 1 and 8 of a 21-day cycle.[6]

Table 2: Interim Efficacy Results from a Phase II Trial in Chemotherapy-Naive Pancreatic Cancer[9]

| Efficacy Endpoint | Result |

| Number of Patients | 39 |

| Median Overall Survival | 6.0 months |

| One-Year Survival Rate | 27% |

Note: This study did not meet the pre-specified threshold for median survival to proceed to a Phase III randomized study and was closed to further enrollment.[9]

Table 3: Common Adverse Events (Grade 3/4) from Phase I and II Studies[6][9]

| Adverse Event | Frequency |

| Neutropenia | 21% (Phase I) |

| Thrombocytopenia | Reported as a DLT in Phase I |

| Diarrhea | 8% (Phase I) |

| Nausea/Vomiting | Reported as a DLT in one patient in Phase I |

| Fatigue | 4% (Phase I) |

| Transaminitis | 8% (Phase I) |

Experimental Protocols

The following protocols are based on the Phase I and the initiated Phase II/III clinical trials.[6][10][11]

Patient Eligibility Criteria (Inclusion)

-

Histologically or cytologically confirmed diagnosis of locally advanced or metastatic solid tumor for which no standard therapy exists or standard therapy has failed. For the pancreatic cancer-specific trial, unresectable primary adenocarcinoma of the pancreas was required.[10][11]

-

Age ≥ 18 years.[10]

-

ECOG performance status of 0-2.

-

Adequate organ function:

-

Absolute neutrophil count (ANC) ≥ 1,500/μL

-

Platelets ≥ 100,000/μL

-

Hemoglobin ≥ 9 g/dL

-

Total bilirubin ≤ 1.5 x upper limit of normal (ULN)

-

AST (SGOT) and ALT (SGPT) ≤ 2.5 x ULN (or ≤ 5 x ULN in the presence of liver metastases)

-

Serum creatinine ≤ 1.5 x ULN

-

-

Life expectancy of at least 12 weeks.[10]

-

Ability to take oral medication.

-

Signed informed consent.

Patient Eligibility Criteria (Exclusion)

-

Prior chemotherapy with this compound. For the first-line pancreatic cancer trial, no prior chemotherapy for metastatic disease was allowed.[11]

-

Active, uncontrolled infection.[10]

-

Serious, uncontrolled concomitant systemic disorder.[10]

-

Pregnancy or breastfeeding.[10]

-

Known central nervous system metastases.

Experimental Workflow

Caption: A typical experimental workflow for a clinical trial of this compound and Gemcitabine.

Treatment Regimen

-

Gemcitabine: 1000 mg/m² administered as a 30-minute intravenous infusion on days 1 and 8 of a 21-day cycle.[6]

-

This compound: 1.0 mg/m²/day administered orally on days 1-5 and 8-12 of a 21-day cycle.[6] Patients should be instructed to take this compound with a full glass of water and to maintain adequate hydration.

Monitoring and Dose Modifications

-

Prior to each cycle: Complete blood count (CBC) with differential and a comprehensive metabolic panel.

-

Weekly during treatment: CBC with differential.

-

Tumor Assessment: Tumor response should be assessed every two cycles (6 weeks) using RECIST criteria.

-

Dose Modifications for Hematologic Toxicity:

-

Grade 4 Neutropenia or Grade 3/4 Thrombocytopenia: Hold treatment until recovery to Grade 1 or baseline. Restart at a reduced dose of this compound (e.g., decrease by 0.25 mg/m²/day).

-

Febrile Neutropenia: Hold treatment until resolution. Restart at a reduced dose of both agents (e.g., gemcitabine to 800 mg/m² and this compound by one dose level).

-

-

Dose Modifications for Non-Hematologic Toxicity:

-

Grade 3/4 Diarrhea: Hold this compound until resolution. May restart at a reduced dose.

-

Other Grade 3/4 Toxicities: Hold treatment until resolution to Grade 1 or baseline. Consider dose reduction upon restarting based on clinical judgment.

-

Logical Relationship of Treatment and Monitoring

Caption: Logical flow of treatment administration and safety monitoring within a cycle.

Conclusion

The combination of this compound and gemcitabine has a rational basis for use in advanced cancers, and a Phase I trial has established a recommended dose and schedule. However, the clinical development has been challenging, with a key Phase II/III trial being terminated before completion. The available interim efficacy data from a separate Phase II trial in pancreatic cancer showed a modest survival benefit but did not meet the threshold for further investigation in a larger randomized trial.[9] Researchers and drug development professionals should be aware of the limited efficacy data and the toxicity profile, particularly myelosuppression, when considering further investigation of this combination. Future studies could explore this combination in other tumor types or with the addition of other targeted agents.

References

- 1. news.cancerconnect.com [news.cancerconnect.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Pharmacologic ascorbate synergizes with gemcitabine in preclinical models of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ascopubs.org [ascopubs.org]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Phase I study of this compound and gemcitabine in patients with advanced malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Orathecin + Gemcitabine Versus Placebo + Gemcitabine in Chemonaive Non-Resectable Pancreatic Cancer | Clinical Research Trial Listing [centerwatch.com]

- 8. go.drugbank.com [go.drugbank.com]

- 9. astx.com [astx.com]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

- 11. astx.com [astx.com]

Application Notes and Protocols: Use of Rubitecan as a Radiation-Sensitizing Agent

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Rubitecan, an oral topoisomerase I inhibitor, and its application as a radiation-sensitizing agent. Included are the theoretical basis for its mechanism of action, a summary of relevant data, and detailed protocols for key in vitro and in vivo experiments to assess its radiosensitizing potential.

Introduction

This compound (9-nitrocamptothecin) is a semi-synthetic analog of camptothecin, which exerts its cytotoxic effects by inhibiting topoisomerase I, a crucial enzyme involved in DNA replication and transcription.[1][2] Topoisomerase I relieves torsional stress in DNA by creating transient single-strand breaks.[3] this compound stabilizes the covalent complex between topoisomerase I and DNA, preventing the re-ligation of these breaks.[4][5] When a DNA replication fork encounters this stabilized complex, the single-strand break is converted into a lethal double-strand break (DSB), ultimately triggering cell death.[4][6]

Radiation therapy is a cornerstone of cancer treatment that primarily functions by inducing a variety of DNA lesions, with the DSB being the most cytotoxic.[7][8] The rationale for using this compound as a radiosensitizer is based on a synergistic interaction: this compound's inhibition of DNA repair processes can potentiate the cell-killing effects of radiation-induced DNA damage.[9][10] While preclinical studies showed promise and some early-phase clinical trials were initiated to investigate this compound as a radiosensitizer, its development was halted, and its New Drug Application (NDA) was withdrawn.[4][11] Nevertheless, the principles of its action and the methodologies for its evaluation remain highly relevant for research into other topoisomerase inhibitors and radiosensitizing agents.

Mechanism of Action: this compound-Mediated Radiosensitization

The primary mechanism by which this compound sensitizes cells to radiation involves the amplification of DNA damage and the disruption of the DNA Damage Response (DDR).

-

Induction of DNA Lesions: Both radiation and this compound independently induce DNA damage. Radiation causes a spectrum of lesions, including single-strand breaks (SSBs) and double-strand breaks (DSBs).[8] this compound traps topoisomerase I-DNA cleavage complexes, leading to SSBs that become permanent.[3]

-

Replication Stress and DSB Formation: During the S-phase of the cell cycle, the collision of replication forks with these this compound-stabilized complexes converts SSBs into irreversible DSBs.[6] This adds to the burden of DSBs directly created by radiation.

-

Inhibition of DNA Repair: The increased load of complex DNA damage can overwhelm the cell's repair capacity. Topoisomerase I inhibitors can interfere with DNA repair pathways, making it more difficult for the cell to resolve the damage induced by radiation.[9]

-

Enhanced Cell Death: The accumulation of unrepaired DSBs forces the cell into apoptosis or mitotic catastrophe, thereby enhancing the cytotoxic effect of the combined treatment compared to either modality alone.[4][6]

Caption: this compound and radiation synergistically induce lethal DNA double-strand breaks.

Quantitative Data Summary

Table 1: Summary of Relevant Clinical and Preclinical Data

| Agent/Study Type | Cancer Type | Key Findings | Reference |

|---|---|---|---|

| This compound (Clinical Trial) | Refractory Pancreatic Cancer | As a monotherapy, produced an anti-cancer response in 22% of patients who had stopped responding to standard therapies. | [3] |

| This compound (Clinical Trial) | Lung Cancer | Phase I/II trials initiated to investigate this compound as a radiosensitizer. | [12] |

| This compound (Preclinical) | Various Human Xenografts | Intravenous formulation of this compound produced significant tumor growth delay in melanoma, breast, lung, pancreatic, and colon cancer models. | [13] |

| TLC388 (Camptothecin Analog) | Human NSCLC Cells (H23) | The combination of TLC388 and radiation produced a sensitizer enhancement ratio (SER) of 1.91. |[4] |

Table 2: Example Data from a Clonogenic Survival Assay This table illustrates how data from a clonogenic assay would be presented to calculate the Sensitizer Enhancement Ratio (SER). The SER is the ratio of radiation doses required to produce the same biological effect (e.g., 10% survival) without and with the drug. An SER > 1 indicates radiosensitization.

| Treatment Group | Plating Efficiency (PE) | Surviving Fraction (SF) at 2 Gy | D₁₀ (Dose for 10% Survival) | SER at 10% Survival |

| Control (No Treatment) | 0.85 | 1.0 | N/A | N/A |

| This compound (e.g., 20 nM) | 0.78 | 0.95 | 6.8 Gy | \multirow{2}{*}{1.7} |

| Radiation Only | 0.85 | 0.45 | 5.8 Gy | |

| This compound + Radiation | 0.78 | 0.21 | 3.4 Gy |

Experimental Protocols & Workflows

Assessing the radiosensitizing effect of this compound requires a series of well-defined in vitro and in vivo experiments.

Caption: General workflow for in vitro evaluation of radiosensitizing agents.

This assay is the gold standard for measuring the cytotoxic effects of ionizing radiation and determining the ability of a single cell to form a colony.[14][15]

-

Objective: To quantify the long-term reproductive viability of cells after treatment with this compound and/or radiation.

-

Materials:

-

Selected cancer cell line

-

Complete cell culture medium

-

Trypsin-EDTA, Phosphate-Buffered Saline (PBS)

-

6-well or 100 mm culture plates

-

This compound stock solution (in DMSO)

-

Radiation source (e.g., X-ray irradiator)

-

Fixation/staining solution (e.g., 0.5% crystal violet in methanol)

-

-

Methodology:

-

Cell Seeding: Prepare a single-cell suspension. Count cells and seed a predetermined number (e.g., 200-2000 cells/well, dependent on expected toxicity) into 6-well plates. Allow cells to attach for 18-24 hours.

-

Drug Treatment: Aspirate medium and add fresh medium containing either vehicle (DMSO) or the desired concentration of this compound. Incubate for a set period (e.g., 24 hours) before irradiation.

-

Irradiation: Transport plates to the irradiator. Expose cells to varying doses of radiation (e.g., 0, 2, 4, 6, 8 Gy). A "this compound only" plate should be sham-irradiated.

-

Incubation: After irradiation, remove the drug-containing medium, wash cells gently with PBS, and add fresh complete medium. Incubate plates for 10-14 days, allowing colonies to form.

-

Fixation and Staining: Aspirate the medium, wash wells with PBS, and add the crystal violet staining solution. Incubate for 15-30 minutes.

-

Colony Counting: Wash the plates with water and allow them to air dry. Count colonies containing ≥50 cells.

-

-

Data Analysis:

-

Plating Efficiency (PE): (Number of colonies formed in control group / Number of cells seeded) x 100%.

-

Surviving Fraction (SF): Number of colonies formed after treatment / (Number of cells seeded x PE).

-

Plot SF on a logarithmic scale against radiation dose on a linear scale to generate a cell survival curve.

-

Calculate the Sensitizer Enhancement Ratio (SER) from the survival curves.

-

This assay identifies cells in the early stages of apoptosis.[16][17]

-

Objective: To determine if the enhanced cell killing from combined treatment is due to an increase in apoptosis.

-

Materials:

-

Cells cultured and treated in 6-well plates as described above.

-

Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and Binding Buffer).

-

Flow cytometer.

-

-

Methodology:

-

Cell Harvest: At a specified time point post-treatment (e.g., 48 or 72 hours), collect both adherent and floating cells.

-

Washing: Wash cells twice with cold PBS.

-

Staining: Resuspend cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells on a flow cytometer within one hour.

-

-

Data Analysis:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Compare the percentage of apoptotic cells across the four treatment groups (Control, this compound, Radiation, Combination).

-

This protocol determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[18][19]

-

Objective: To investigate if this compound induces cell cycle arrest at a specific phase, which could influence radiosensitivity.

-

Materials:

-

Cells cultured and treated as described above.

-

Cold 70% ethanol for fixation.

-

Propidium Iodide (PI) staining solution containing RNase A.

-

Flow cytometer.

-

-

Methodology:

-

Cell Harvest: At various time points post-treatment (e.g., 6, 12, 24, 48 hours), harvest cells by trypsinization.

-

Fixation: Wash cells with PBS and fix by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI/RNase A staining solution. Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the PI signal.

-

-

Data Analysis:

-

Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histograms.

-

Quantify the percentage of cells in the G0/G1, S, and G2/M phases for each treatment condition and time point.

-

Caption: Standard workflow for in vivo evaluation of a radiosensitizing agent.

This in vivo model is crucial for evaluating the therapeutic efficacy of a combination treatment in a more complex biological system.[13][20]

-

Objective: To determine if this compound enhances radiation-induced tumor growth delay in a mouse model.

-

Materials:

-

Immunocompromised mice (e.g., athymic Nude or NSG mice).

-

Cancer cell line for implantation.

-

Matrigel (optional, to aid tumor formation).

-

Calipers for tumor measurement.

-

This compound formulation for oral gavage.

-

A small animal irradiator with appropriate shielding.

-

-

Methodology:

-

Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1-5 x 10⁶ cells) into the flank of each mouse.

-

Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified size (e.g., 100-150 mm³), randomize mice into treatment groups (typically 8-10 mice per group).

-

Treatment Administration:

-

This compound: Administer this compound via oral gavage on a predetermined schedule (e.g., daily for 5 days).

-

Radiation: At a specified time relative to drug administration, irradiate the tumors. Mice are typically anesthetized, and the tumor is exposed to a single or fractionated dose of radiation while the rest of the body is shielded.

-

-

Monitoring: Measure tumor dimensions with calipers and mouse body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

Endpoint: The experiment is terminated when tumors reach a predetermined maximum size or if mice show signs of excessive toxicity (e.g., >20% weight loss).

-

-

Data Analysis:

-

Tumor Growth Delay: Plot the mean tumor volume for each group over time. Calculate the time it takes for tumors in each group to reach a specific volume (e.g., 4x the initial volume). The difference in this time between control and treated groups represents the tumor growth delay.

-

Survival Analysis: Plot Kaplan-Meier survival curves, where the "event" is reaching the endpoint criteria. Compare survival between groups using a log-rank test.

-

References

- 1. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. news.cancerconnect.com [news.cancerconnect.com]

- 4. Novel Chemoradiosensitizers for Cancer Therapy | Anticancer Research [ar.iiarjournals.org]

- 5. Facebook [cancer.gov]

- 6. Sensitization of Cancer Cells to Radiation and Topoisomerase I Inhibitor Camptothecin Using Inhibitors of PARP and Other Signaling Molecules [mdpi.com]

- 7. Molecular Pathways: Overcoming Radiation Resistance by Targeting DNA Damage Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Repurposing DNA repair factors to eradicate tumor cells upon radiotherapy - Bhattacharya - Translational Cancer Research [tcr.amegroups.org]

- 9. The mechanism of action of radiosensitization of conventional chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cancernetwork.com [cancernetwork.com]

- 11. This compound - Wikipedia [en.wikipedia.org]

- 12. This compound: 9-NC, 9-Nitro-20(S)-camptothecin, 9-nitro-camptothecin, 9-nitrocamptothecin, RFS 2000, RFS2000 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Preclinical activity of an i.v. formulation of this compound in IDD-P against human solid tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 15. Robustness of Clonogenic Assays as a Biomarker for Cancer Cell Radiosensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The role of apoptotic cell death in the radiosensitising effect of gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Apoptosis Assays [sigmaaldrich.com]

- 18. researchgate.net [researchgate.net]

- 19. cancer.wisc.edu [cancer.wisc.edu]

- 20. mdpi.com [mdpi.com]

Application Notes and Protocols: Nanoparticle-Based Delivery Systems for 9-Nitrocamptothecin

Introduction

9-Nitrocamptothecin (9-NC), a potent semi-synthetic analog of the natural alkaloid camptothecin, is a topoisomerase-I inhibitor with significant antitumor activity.[1][2] Its clinical application, however, is hampered by several challenges. The active lactone form of 9-NC is crucial for its anticancer effect, but it undergoes a rapid, pH-dependent, and reversible hydrolysis to an inactive carboxylate form at physiological pH.[3][4] Furthermore, 9-NC suffers from poor aqueous solubility and low oral bioavailability.[1]

Nanoparticle-based drug delivery systems offer a promising strategy to overcome these limitations.[5][6] By encapsulating 9-NC, these systems can protect the drug's labile lactone ring, improve its stability, enhance its solubility, and provide a sustained-release profile, thereby increasing its therapeutic efficacy and reducing systemic toxicity.[4][7][8] This document provides detailed application notes and protocols for the formulation, characterization, and evaluation of various nanoparticle systems for 9-NC delivery, targeted at researchers and drug development professionals.

The Rationale for Nanoparticle Encapsulation of 9-NC

The primary challenges associated with the systemic delivery of free 9-Nitrocamptothecin are its inherent instability and poor solubility. Nanoparticle carriers are designed to mitigate these issues by providing a protective microenvironment for the drug molecule.

Comparative Data of 9-NC Nanoparticle Formulations

Various nanoparticle platforms have been investigated for the delivery of 9-NC. The choice of nanoparticle system influences key physicochemical properties and the drug release profile. A summary of data from published studies is presented below for easy comparison.

| Nanoparticle System | Preparation Method | Mean Particle Size (nm) | Zeta Potential (mV) | Drug Loading (%) | Encapsulation Efficiency (%) | Key Findings & Release Profile |

| PLGA NPs | Nanoprecipitation | 207 ± 26 | - | > 30 (Drug Loading) | > 30 | Showed a sustained 9-NC release for up to 160 hours.[7][8][9] |

| PLGA-PEG NPs | Nanoprecipitation | 148.5 ± 30 | +1.84 | > 45 | - | Sustained release up to 120 hours with a significant decrease in the initial burst effect compared to PLGA-NPs.[3][4][10] |

| Liposomes (9NC-LP) | Film-Ultrasonic Method | ~190 | ~ -11 | - | 4.5 | Exhibited a steady, sustained-release pattern in vitro and a more potent anti-tumor effect in vivo.[1][2] |

| Solid Lipid NPs (SLN) | High Shear Homogenization & Ultrasound | 165.8 | -41.6 | 25.32 | 94.32 | Favorable for improving drug-loading capacity due to less ordered crystal arrangements.[11] |

| Nanostructured Lipid Carriers (NLC) | - | 190 - 310 | - | - | - | Showed sustained drug release and cytotoxicity comparable to the free drug form against melanoma cells.[12] |

Application Notes

Formulation Strategies

-

Polymeric Nanoparticles (PLGA & PLGA-PEG): Poly(lactic-co-glycolic acid) (PLGA) is a biodegradable and biocompatible polymer widely used for drug delivery.[13] Encapsulation in PLGA nanoparticles has been shown to stabilize 9-NC and provide a controlled release.[7][9] Surface modification with Poly(ethylene glycol) (PEG), known as PEGylation, creates "stealth" nanoparticles (PLGA-PEG) that can evade the reticuloendothelial system, leading to longer circulation times in the body.[3][4] The nanoprecipitation method is a common and straightforward technique for preparing these particles.[10]

-

Liposomes: These are spherical vesicles composed of a phospholipid bilayer.[14] Liposomes can encapsulate both hydrophilic and hydrophobic drugs. For the lipophilic 9-NC, it can be incorporated into the lipid bilayer.[1] The classic film-ultrasonic method is a standard procedure for their preparation.[1] Liposomal formulations of 9-NC have demonstrated enhanced anti-tumor effects and reduced side effects in vivo.[2]

-

Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): SLNs are colloidal carriers made from solid lipids, offering good biocompatibility and high drug-loading capacity.[15] NLCs are a second generation of lipid nanoparticles, created by blending solid and liquid lipids, which can further increase drug loading and prevent drug expulsion during storage.[16] These systems are particularly suitable for lipophilic drugs like 9-NC.[11]

Key Characterization Parameters

-

Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS), these parameters are critical as they influence the stability, cellular uptake, and in vivo biodistribution of the nanoparticles.[17][18] A narrow PDI indicates a homogenous population of nanoparticles.

-